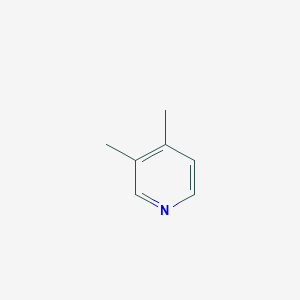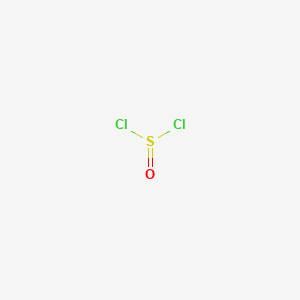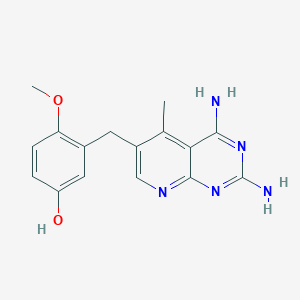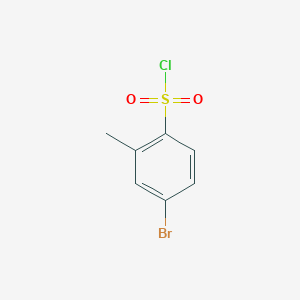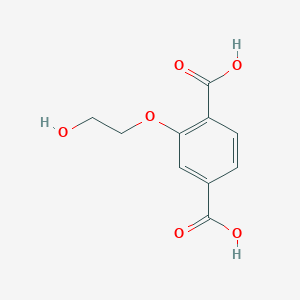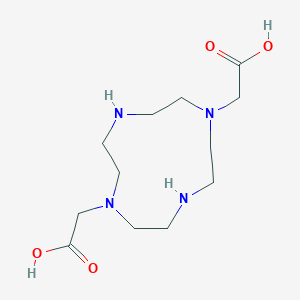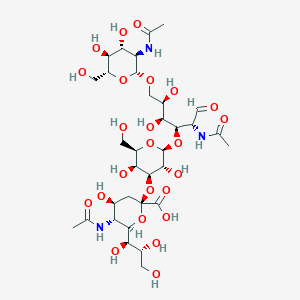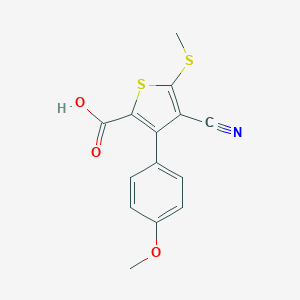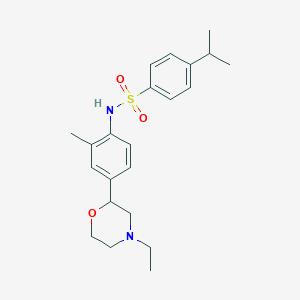
1,4-Bis(2-fluoroethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2-fluoroethoxy)benzene, also known as BisFE, is a compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the family of fluoroethers and is widely used in the synthesis of various organic compounds. BisFE has been found to exhibit significant biological activity, making it an attractive target for researchers in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 1,4-Bis(2-fluoroethoxy)benzene is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 1,4-Bis(2-fluoroethoxy)benzene has been found to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the spread of the disease.
Effets Biochimiques Et Physiologiques
1,4-Bis(2-fluoroethoxy)benzene has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, 1,4-Bis(2-fluoroethoxy)benzene has been found to exhibit anti-inflammatory and antioxidant properties. These properties make 1,4-Bis(2-fluoroethoxy)benzene a promising candidate for the treatment of a range of diseases, including inflammatory disorders and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1,4-Bis(2-fluoroethoxy)benzene is its ability to exhibit significant biological activity at low concentrations. This property makes it an attractive target for researchers in the pharmaceutical industry, as it can potentially reduce the side effects associated with high-dose treatments. However, one of the limitations of 1,4-Bis(2-fluoroethoxy)benzene is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are several future directions for research on 1,4-Bis(2-fluoroethoxy)benzene. One potential area of focus is the development of new drugs and therapies based on the properties of 1,4-Bis(2-fluoroethoxy)benzene. Researchers may also investigate the potential use of 1,4-Bis(2-fluoroethoxy)benzene in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies may be conducted to better understand the mechanism of action of 1,4-Bis(2-fluoroethoxy)benzene and its potential interactions with other compounds.
Méthodes De Synthèse
The synthesis of 1,4-Bis(2-fluoroethoxy)benzene can be achieved through a variety of methods, including the reaction of 1,4-dihydroxybenzene with 2-fluoroethanol in the presence of a catalyst. This reaction results in the formation of 1,4-Bis(2-fluoroethoxy)benzene, which can be purified through a series of chemical processes. The purity of the final product is crucial in ensuring accurate results in subsequent experiments.
Applications De Recherche Scientifique
1,4-Bis(2-fluoroethoxy)benzene has been found to exhibit significant biological activity, making it an attractive target for scientific research. This compound has been studied extensively for its potential use in the development of new drugs and therapies. In particular, 1,4-Bis(2-fluoroethoxy)benzene has been found to exhibit antitumor activity, making it a promising candidate for the treatment of cancer.
Propriétés
Numéro CAS |
123644-40-6 |
|---|---|
Nom du produit |
1,4-Bis(2-fluoroethoxy)benzene |
Formule moléculaire |
C10H12F2O2 |
Poids moléculaire |
202.2 g/mol |
Nom IUPAC |
1,4-bis(2-fluoroethoxy)benzene |
InChI |
InChI=1S/C10H12F2O2/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h1-4H,5-8H2 |
Clé InChI |
ZHSZKQOTXYZORT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCCF)OCCF |
SMILES canonique |
C1=CC(=CC=C1OCCF)OCCF |
Synonymes |
1,4-BIS(2-FLUOROETHOXY)-BENZENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



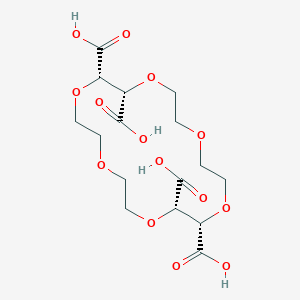
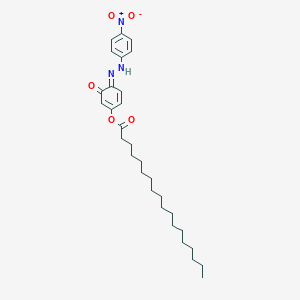
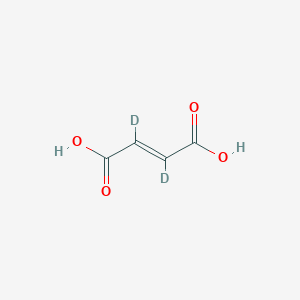
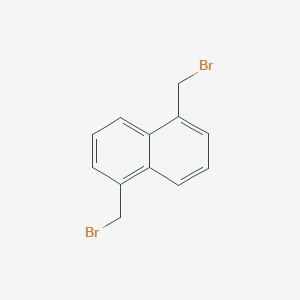
![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)
